9-Heptadecenoic acid, methyl ester
Overview
Description
9-Heptadecenoic acid, methyl ester, also known as Methyl (9Z)-9-heptadecenoate, is a chemical compound with the molecular formula C18H34O2 . It is a type of fatty acid ester .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C18H34O2 . The IUPAC Standard InChI is InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8- .Scientific Research Applications
1. Nature in Ruminant Fats
Heptadecenoic acid, particularly the 17:1 isomer, is a minor constituent in ruminant fats, predominantly as the 17:1 cis-9 isomer. Its presence and isomeric composition in ruminant milk and intramuscular fat are crucial for defining its structural analysis in various samples (Alves, Marcelino, Portugal, & Bessa, 2006).
2. Internal Standard in Fatty Acid Analysis
Methyl n-cis-9-heptadecenoate, a derivative of heptadecenoic acid, has been utilized as an internal standard in the calibration for fatty acid methyl esters weight microdetermination. Its specific structural characteristics make it suitable for accuracy in weight determination in fatty acid analysis (Zhukov & Vereshchagin, 1970).
3. Component in Musk-Ox Fat
In studies on Canadian musk-ox body fat, 9-heptadecenoic acid was identified as a constituent, specifically in its cis-9 isomer form. This finding helps in understanding the fatty acid composition in specific animal fats (Chisholm & Hopkins, 1957).
4. Role in Trihydroxyoctadecenoic Acids Analysis
9-Heptadecenoic acid, in the form of methyl esters, contributes to the regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides. This aids in understanding the complex chemistry of fatty acid derivatives (Hamberg, 1991).
5. Characterization in Moss Spores
In Polytrichum commune spores, the monoenoic fraction containing 9-heptadecenoic acid was characterized, providing insights into the fatty acid profile of moss spores and their potential biological functions (Karunen, 1975).
6. Catalyst in Hydrogenation Studies
Heptadecenoic acid methyl esters have been investigated in hydrogenation studies, specifically looking at the catalyst composition and reaction parameters. Such studies contribute to the development of selective hydrogenation processes in industrial applications (Deshpande, Ramnarayan, & Narasimhan, 1990).
7. Antifungal Properties
cis-9-Heptadecenoic acid has shown antifungal properties, with its effects varying among different fungi. This research contributes to the understanding of natural antifungal agents and their potential applications in biocontrol (Avis & Bélanger, 2001).
8. Metathesis Reactions
The metathesis of 9-octadecenoic acid methyl ester, which is structurally related to 9-heptadecenoic acid, has been studied for the production of valuable chemicals, demonstrating the potential of these fatty acids in industrial chemistry (Vyshnavi, Prasad, & Karuna, 2015).
Properties
IUPAC Name |
methyl (E)-heptadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h9-10H,3-8,11-17H2,1-2H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSDEAFDHYYGKM-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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